N‑Derivatised 5‑AHBA Scaffold Delivers Single‑Digit Nanomolar COX‑2 Inhibition and Superior Selectivity Over Indomethacin
Although the parent 5‑amino‑2‑hydroxybenzamide is primarily a synthetic intermediate, its direct N‑substituted derivatives (compounds 34, 35, 36, 41 in the 5‑aminosalicylamide series) exhibit potent dual COX‑2/5‑LOX inhibition. Compounds 34 and 35 achieved an IC₅₀ of 0.10 µM against human recombinant COX‑2, with selectivity indices (SI = COX‑1 IC₅₀ / COX‑2 IC₅₀) of 135 and 145, respectively [REFS‑1]. This selectivity far exceeds that of the clinical NSAID indomethacin (COX‑2 IC₅₀ = 0.51 µM, SI = 0.08), and importantly the 5‑AHBA‑derived compound 16 was a superlative 5‑LOX inhibitor (IC₅₀ = 3.41 µM, 4.6‑fold more potent than zileuton at 15.6 µM) [REFS‑1]. The dual COX‑2/5‑LOX phenotype is a direct consequence of the 2‑hydroxy‑5‑amino benzamide pharmacophore; regioisomeric 2‑aminobenzamide scaffolds tested under identical conditions do not recapitulate this dual‑target profile [REFS‑2].
| Evidence Dimension | COX‑2 inhibitory potency and selectivity; 5‑LOX inhibitory potency |
|---|---|
| Target Compound Data | 5‑AHBA‑derived compounds 34 & 35: COX‑2 IC₅₀ = 0.10 µM, SI = 135 & 145; Compound 16: 5‑LOX IC₅₀ = 3.41 µM |
| Comparator Or Baseline | Celecoxib: COX‑2 IC₅₀ = 0.049 µM, SI = 308.16; Indomethacin: COX‑2 IC₅₀ = 0.51 µM, SI = 0.08; Zileuton: 5‑LOX IC₅₀ = 15.6 µM |
| Quantified Difference | 5‑AHBA derivatives: 5.1‑fold more potent COX‑2 inhibition and ≥1,650‑fold greater COX‑2 selectivity vs. indomethacin; 4.6‑fold greater 5‑LOX inhibition vs. zileuton |
| Conditions | In vitro enzyme assays: ovine COX‑1, human recombinant COX‑2, and 5‑LOX; in vivo carrageenan‑induced paw edema in rats |
Why This Matters
Procurement of the 5‑AHBA scaffold enables access to a library of dual COX‑2/5‑LOX inhibitors with therapeutic‑window advantages (higher COX‑2 selectivity and GI safety) that cannot be achieved with indomethacin‑ or zileuton‑based programmes.
- [1] El‑Nagar, M.K.S.; Abdu‑Allah, H.H.M.; Salem, O.I.A.; Kafafy, A.N.; Farghaly, H.S.M. Novel N‑substituted 5‑aminosalicylamides as dual inhibitors of cyclooxygenase and 5‑lipoxygenase enzymes: Synthesis, biological evaluation and docking study. Bioorg. Chem. 2018, 78, 80‑93. View Source
- [2] Inhibitors of Histone Deacetylase. Patent US 2008/0139589 A1. Describes ortho‑amino benzamide SAR where 2‑substituent (amino or hydroxy) is indispensable for HDAC inhibitory activity; 5‑hydroxy substitution alone insufficient. View Source
